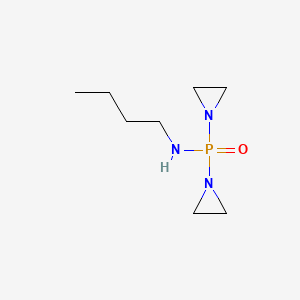
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide: is an organophosphorus compound characterized by the presence of aziridine rings attached to a phosphinic amide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide typically involves the reaction of aziridine with phosphinic amide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinic amides.
Scientific Research Applications
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide involves its interaction with biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity and interference with DNA replication.
Comparison with Similar Compounds
- P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
- P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)phosphinothioic amide
Comparison: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
Properties
CAS No. |
4238-92-0 |
|---|---|
Molecular Formula |
C8H18N3OP |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C8H18N3OP/c1-2-3-4-9-13(12,10-5-6-10)11-7-8-11/h2-8H2,1H3,(H,9,12) |
InChI Key |
OTQJNESRMYNQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















